molecular formula C11H11F2NO2 B1489060 4-(2,6-Difluorophenyl)pyrrolidine-3-carboxylic acid CAS No. 1340151-53-2

4-(2,6-Difluorophenyl)pyrrolidine-3-carboxylic acid

Cat. No. B1489060
CAS RN: 1340151-53-2
M. Wt: 227.21 g/mol
InChI Key: YHHGDOGGQGCRFM-UHFFFAOYSA-N
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Description

“4-(2,6-Difluorophenyl)pyrrolidine-3-carboxylic acid” is a compound that belongs to the class of organic compounds known as 2-halobenzoic acids and derivatives . These are benzoic acids or derivatives carrying a halogen atom at the 2-position of the benzene ring .


Synthesis Analysis

The synthesis of pyrrolidine-3-carboxylic acid derivatives can be achieved via asymmetric Michael addition reactions of carboxylate-substituted enones . This method allows for the concise synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids .


Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

Pyrrolidine synthesis involves various reactions, including organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes . This method allows for the synthesis of 5-methylpyrrolidine-3-carboxylic acid with 97% ee in two steps .

Scientific Research Applications

Antibacterial Agents

Research into derivatives of pyrrolidine-carboxylic acids, including structures similar to 4-(2,6-difluorophenyl)pyrrolidine-3-carboxylic acid, has shown promise in the development of antibacterial agents. Notably, compounds featuring a difluorophenyl substitution and a pyrrolidine ring have been evaluated for their antibacterial activity. For instance, derivatives characterized by fluorine atoms and substituted phenyl groups have demonstrated significant in vitro antibacterial potency, particularly against specific bacterial strains when optimized with certain substituents (Chu et al., 1986). Additionally, these compounds have been found to possess excellent in vivo efficacy, highlighting their potential as therapeutic agents against bacterial infections.

Synthesis and Structural Analysis

The synthesis and structural analysis of compounds related to this compound have been extensively studied. A practical asymmetric synthesis method has been described for N-tert-butyl disubstituted pyrrolidines, demonstrating a high overall yield and enantiomeric excess (ee) in the synthesis of derivatives starting from difluorophenyl-ethanone. This method involves a nitrile anion cyclization strategy, showcasing the versatility of pyrrolidine-carboxylic acids in synthesizing chiral compounds with potential pharmaceutical applications (Chung et al., 2005).

Redox-Annulations

Further research has explored the redox-annulation reactions involving cyclic amines, such as pyrrolidine, with α,β-unsaturated carbonyl compounds. These studies have demonstrated the ability to generate conjugated azomethine ylides followed by electrocyclization and, in some cases, tautomerization, leading to the formation of ring-fused pyrrolines and pyrrolidines. This chemical process underscores the chemical reactivity and functional versatility of pyrrolidine derivatives in synthesizing complex heterocyclic structures, which could have implications in medicinal chemistry and drug design (Kang et al., 2015).

Future Directions

The pyrrolidine ring is a versatile scaffold for novel biologically active compounds . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, the future directions in the study of “4-(2,6-Difluorophenyl)pyrrolidine-3-carboxylic acid” and similar compounds may involve further exploration of their potential in drug discovery .

properties

IUPAC Name

4-(2,6-difluorophenyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO2/c12-8-2-1-3-9(13)10(8)6-4-14-5-7(6)11(15)16/h1-3,6-7,14H,4-5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHHGDOGGQGCRFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=C(C=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2,6-Difluorophenyl)pyrrolidine-3-carboxylic acid
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4-(2,6-Difluorophenyl)pyrrolidine-3-carboxylic acid

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